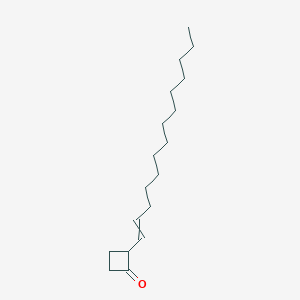
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly referred to as cubeb oil. The compound has a molecular formula of C₁₈H₃₂O and a molecular weight of 264.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one typically involves the cyclization of a suitable precursor. One common method is the reaction of a tetradecenyl halide with a cyclobutanone derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutanones with various functional groups.
Scientific Research Applications
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one can be compared with other similar compounds, such as:
2-(5Z)-5-Tetradecenylcyclobutanone: Shares a similar structure but may have different stereochemistry.
Cyclobutanone derivatives: Other cyclobutanone derivatives with varying alkyl or alkenyl groups.
The uniqueness of this compound lies in its specific tetradecenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
152245-80-2 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-tetradec-1-enylcyclobutan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
InChI Key |
KVUVHMVOLOMDME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















